molecular formula C24H20Cl2N2O3S B11564204 (5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide

(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No.: B11564204
M. Wt: 487.4 g/mol
InChI Key: WUKBYBKESHGEBE-PXLXIMEGSA-N
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Description

(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by its complex structure, which includes two chlorophenyl groups, a dimethylamino benzylidene group, and a thiazolidinone ring with a dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2,3-bis(4-chlorophenyl)thiazolidin-4-one under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biology: It has been investigated for its potential as an antimicrobial agent.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2,3-bis(4-chlorophenyl)-5-[4-(methylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide
  • (5E)-2,3-bis(4-chlorophenyl)-5-[4-(ethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide

Uniqueness

Compared to similar compounds, (5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide is unique due to the presence of the dimethylamino group, which enhances its electronic properties and biological activity

Properties

Molecular Formula

C24H20Cl2N2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

(5E)-2,3-bis(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20Cl2N2O3S/c1-27(2)20-11-3-16(4-12-20)15-22-23(29)28(21-13-9-19(26)10-14-21)24(32(22,30)31)17-5-7-18(25)8-6-17/h3-15,24H,1-2H3/b22-15+

InChI Key

WUKBYBKESHGEBE-PXLXIMEGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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